Sodium 1,2,4-triazine-3-carboxylate

Solubility Formulation Aqueous Chemistry

Researchers requiring aqueous-compatible 1,2,4-triazine building blocks face solubility limits with the free acid (0.04-0.06 g/100 mL). The sodium salt delivers qualitative aqueous solubility without pH adjustment. • Direct protonation yields free acid in one step-eliminates ester hydrolysis required with ethyl ester analogs • Carboxylate anion activates ring for IEDDA and nucleophilic substitution; up to 98% HPLC purity available • Structurally analogous to purine antimetabolites-ready for direct amidation or metal complexation without pre-activation Supplied at ≥95% purity; storage 2-8°C; standard global shipping. Bulk and custom synthesis available.

Molecular Formula C4H2N3NaO2
Molecular Weight 147.069
CAS No. 1980038-44-5; 6498-04-0
Cat. No. B2436635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 1,2,4-triazine-3-carboxylate
CAS1980038-44-5; 6498-04-0
Molecular FormulaC4H2N3NaO2
Molecular Weight147.069
Structural Identifiers
SMILESC1=CN=NC(=N1)C(=O)[O-].[Na+]
InChIInChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1
InChIKeyOBGLSDQBNXFPRZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1,2,4-Triazine-3-Carboxylate: Procurement Profile


Sodium 1,2,4-triazine-3-carboxylate (CAS 1980038-44-5; free acid CAS 6498-04-0) is a heterocyclic building block comprising a 1,2,4-triazine core substituted at the 3-position with a carboxylate moiety in its sodium salt form. With a molecular formula C₄H₂N₃NaO₂ and molecular weight 147.07 g/mol , this compound belongs to the azolo[1,2,4]triazine class and is structurally related to purine antimetabolites and known antiviral scaffolds [1]. It is supplied as a research chemical with purities typically ranging from 95% to 98% (HPLC) and is recommended for storage at 2–8°C .

Why In-Class Analogs Cannot Replace This Building Block


The triazine scaffold exists in three regioisomeric forms (1,2,3-; 1,2,4-; and 1,3,5-triazine), each displaying fundamentally different electronic properties, reactivity, and biological target engagement . Within the 1,2,4-triazine subclass, the carboxylate anion at the 3-position exerts a strong electron-withdrawing effect that activates the ring for inverse-electron-demand Diels-Alder (IEDDA) and nucleophilic substitution reactions, a profile not shared by the neutral carboxylic acid, ester, or amide analogs [1]. Furthermore, the sodium salt form delivers aqueous solubility that is qualitatively superior to the free acid (CAS 6498-04-0), which exhibits limited water solubility and requires pH adjustment for aqueous applications . Substituting with the potassium salt or ethyl ester introduces counterion-dependent solubility, reactivity, and biological activity profiles that can confound experimental reproducibility in synthesis, assay, and procurement workflows.

Quantitative Differentiation Against Closest Analogs


Aqueous Solubility: Sodium Salt vs. Free Acid

The free acid 1,2,4-triazine-3-carboxylic acid (CAS 6498-04-0) exhibits limited water solubility of 0.04–0.06 g/100 mL at neutral pH, necessitating pH adjustment to 6–7 or the addition of co-solvents to achieve concentrations suitable for aqueous reactions or bioassays . Conversion to the sodium salt (CAS 1980038-44-5) replaces the carboxylic acid proton with a sodium counterion, producing a carboxylate anion that is qualitatively and substantially more water-soluble. While precise mg/mL values for the sodium salt are not published in peer-reviewed literature, this solubility enhancement is a well-established class-level effect of carboxylate salt formation, with analogous 1,2,4-triazine carboxylate salts described as 'soluble in water' by multiple reputable vendors .

Solubility Formulation Aqueous Chemistry Building Block

Supplier Purity Specification Comparison

Commercially, sodium 1,2,4-triazine-3-carboxylate (CAS 1980038-44-5) is offered at multiple verified purity tiers: 95% minimum (CymitQuimica, ABCR) , 97% (Advanced ChemBlocks) , and 98% by HPLC (ChemicalBook supplier listings) . In contrast, the free acid 1,2,4-triazine-3-carboxylic acid (CAS 6498-04-0) is predominantly supplied at a single 95% purity specification across multiple vendors . The availability of a 98% HPLC-grade option for the sodium salt provides a quantifiable purity advantage of +3 percentage points over the typical 95% free acid specification.

Purity Procurement Quality Control Analytical Chemistry

Building Block for Actinide-Selective Ligands

Ethyl 1,2,4-triazine-3-carboxylate, the direct ethyl ester analog of the target carboxylate, has been employed as a foundational building block for synthesizing a series of nine novel multidentate N,O-hybrid ligands evaluated for selective extraction of Am(III) and Cm(III) over Eu(III) in nuclear fuel reprocessing [1]. The ethyl ester serves as a precursor that can be hydrolyzed to the carboxylic acid (and subsequently converted to the sodium carboxylate) for further functionalization [2]. This established utility positions the sodium carboxylate as the direct, hydrolysis-ready analog for generating the free acid building block without the additional deprotection step required when starting from the ester.

Actinide Separation Ligand Design Nuclear Reprocessing Coordination Chemistry

IEDDA Reactivity: 1,2,4- vs. 1,3,5-Triazine

The 1,2,4-triazine ring system, and specifically 3-carboxylate-substituted derivatives, functions as an electron-deficient diene in inverse-electron-demand Diels-Alder (IEDDA) reactions, a key bioorthogonal ligation strategy . This reactivity is fundamentally distinct from 1,3,5-triazines (s-triazines), which lack this diene character and instead undergo nucleophilic aromatic substitution. The 1,2,4-regioisomer with a 3-carboxylate substituent displays enhanced IEDDA reactivity compared to unsubstituted 1,2,4-triazine due to the electron-withdrawing effect of the carboxylate group lowering the LUMO energy [1]. The sodium salt form is advantageous for aqueous-phase IEDDA reactions where the free acid would exhibit pH-dependent solubility limitations.

Bioorthogonal Chemistry IEDDA Cycloaddition Reactivity

High-Value Application Scenarios


Actinide-Selective Multidentate Ligand Synthesis

Sodium 1,2,4-triazine-3-carboxylate is the optimal starting material for laboratories synthesizing bis-1,2,4-triazine ligands for An(III)/Ln(III) separation. Its direct conversion to the free carboxylic acid via simple protonation eliminates the ester hydrolysis step required when using ethyl 1,2,4-triazine-3-carboxylate, reducing the synthetic sequence by one step and avoiding strongly alkaline conditions that may compromise acid-sensitive functional groups on the target ligand scaffold [1]. The carboxylate group serves as the conjugation handle for amide coupling to polyamine cores, enabling rapid library diversification.

Aqueous-Phase Bioorthogonal IEDDA Chemistry

The 1,2,4-triazine-3-carboxylate core is a privileged scaffold for inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal reactions. The sodium salt form provides the aqueous solubility essential for biological milieu compatibility, which the free acid cannot achieve without pH adjustment or co-solvent addition . Researchers designing IEDDA-based DNA modification probes, protein labeling reagents, or live-cell imaging tools should prioritize the sodium carboxylate to ensure consistent dissolution and reproducible second-order rate constants in phosphate-buffered or cell culture media.

Medicinal Chemistry Hit-to-Lead Programs

1,2,4-Triazine-3-carboxylate is structurally analogous to purine antimetabolites, and its derivatives have been claimed as sodium channel blockers and antifolates in patent literature [2]. The sodium salt serves as the logical entry point for structure-activity relationship (SAR) exploration: it can be directly amidated, esterified, or metal-complexed without prior activation, and its 98% HPLC purity option minimizes confounding assay artifacts during primary screening. Medicinal chemistry teams evaluating triazine-based kinase inhibitors, antifolates, or ion channel modulators should procure the highest available purity grade to ensure reproducible IC₅₀ and selectivity data.

Quote Request

Request a Quote for Sodium 1,2,4-triazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.